molecular formula C11H12F2O3 B13714527 cis-2-Difluoromethyl-6-methoxychromane-4-OL

cis-2-Difluoromethyl-6-methoxychromane-4-OL

Cat. No.: B13714527
M. Wt: 230.21 g/mol
InChI Key: ARCRCIFIKXIOMZ-PSASIEDQSA-N
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Description

cis-2-Difluoromethyl-6-methoxychromane-4-OL: is a chemical compound with the molecular formula C11H12F2O3 It is a derivative of chromane, a bicyclic organic compound, and features a difluoromethyl group and a methoxy group attached to the chromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Difluoromethyl-6-methoxychromane-4-OL typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the difluoromethyl and methoxy groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Difluoromethyl-6-methoxychromane-4-OL can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: cis-2-Difluoromethyl-6-methoxychromane-4-OL is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can serve as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of cis-2-Difluoromethyl-6-methoxychromane-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

    2-Difluoromethylchromane-4-OL: Lacks the methoxy group, which may affect its chemical properties and reactivity.

    6-Methoxychromane-4-OL: Lacks the difluoromethyl group, which may influence its biological activity and stability.

    2-Methyl-6-methoxychromane-4-OL: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and biological properties.

Uniqueness: cis-2-Difluoromethyl-6-methoxychromane-4-OL is unique due to the presence of both the difluoromethyl and methoxy groups

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

(2R,4R)-2-(difluoromethyl)-6-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C11H12F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-4,8,10-11,14H,5H2,1H3/t8-,10-/m1/s1

InChI Key

ARCRCIFIKXIOMZ-PSASIEDQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(F)F

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2O)C(F)F

Origin of Product

United States

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